molecular formula C16H16F3NO2S B5006461 2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B5006461
M. Wt: 343.4 g/mol
InChI Key: YFPRLJLLVRWMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound that has been demonstrated to activate phospholipase C (PLC) and stimulate apoptosis in smooth muscle cells . It is known to increase vascular reactivity .


Molecular Structure Analysis

The molecular structure of “2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is represented by the formula C16H16F3NO2S . Its average mass is 343.366 and its monoisotopic mass is 343.08538 .


Physical and Chemical Properties Analysis

The compound is a white powder . It has a melting point of 114-114.8 °C . It is soluble in DMSO at a concentration greater than 20 mg/mL .

Mechanism of Action

The compound activates phospholipase C (PLC) and stimulates apoptosis in smooth muscle cells . This activation may increase vascular reactivity . In the presence of this compound, calcium influx from intra- and extracellular calcium stores was significantly higher .

Future Directions

The compound’s ability to increase the reactivity of vascular smooth muscle cells by increasing the calcium influx from intra- and extracellular calcium stores suggests potential therapeutic applications . Further studies investigating this mechanism are required to evaluate whether this pathway may be a potential therapeutic strategy to treat sepsis .

Properties

IUPAC Name

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-10-7-12(3)15(8-11(10)2)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPRLJLLVRWMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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